amine](/img/structure/B13310223.png)
[1-(2,4-Difluorophenyl)ethyl](2-methylprop-2-en-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)ethylamine is a chemical compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of a difluorophenyl group and an ethylamine group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1-(2,4-Difluorophenyl)ethylamine .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Difluorophenyl)ethylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)ethylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
[1-(2,4-Difluorophenyl)ethyl]amine: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
1-(2,4-Difluorophenyl)ethylamine: Similar structure but with a different alkyl group.
1-(2,4-Difluorophenyl)ethylamine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
1-(2,4-Difluorophenyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorophenyl and 2-methylprop-2-en-1-yl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H15F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,9,15H,1,7H2,2-3H3 |
Clave InChI |
NHJDRZNOIFYIQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)F)NCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


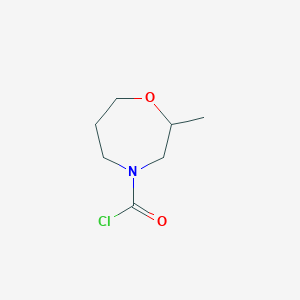
![1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
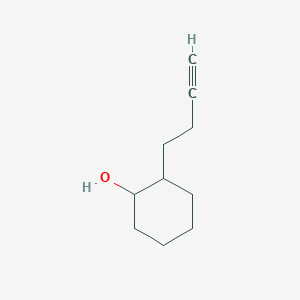
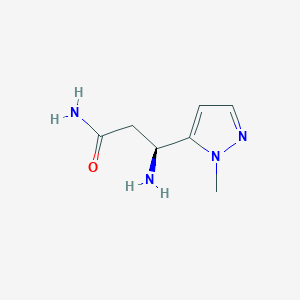
![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
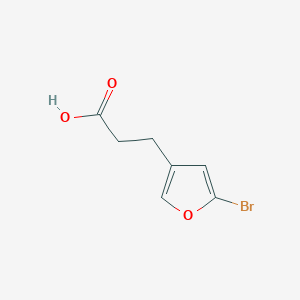
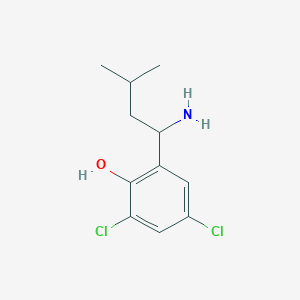
amine](/img/structure/B13310178.png)
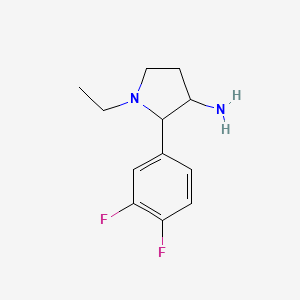
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
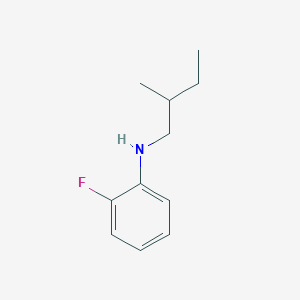
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
